Psalmopeotoxin-1
Description
Biological Origin and Taxonomic Classification of Psalmopoeus cambridgei
Psalmopoeus cambridgei, commonly known as the Trinidad chevron tarantula, represents a distinct species within the comprehensive taxonomic hierarchy of arachnids. The species belongs to the domain Eukaryota, kingdom Animalia, phylum Arthropoda, subphylum Chelicerata, class Arachnida, order Araneae, infraorder Mygalomorphae, and family Theraphosidae. Within the genus Psalmopoeus, this species was first scientifically described by Pocock in 1895, establishing its formal binomial nomenclature as Psalmopoeus cambridgei.
The Trinidad chevron tarantula is endemic to Trinidad, representing a geographically restricted distribution that has contributed to its unique venom composition. The species exhibits pronounced sexual dimorphism, with females displaying characteristic chevron-shaped dark markings on the abdomen and coloration varying through shades of green and brown with distinctive red or orange flashes on the legs. Mature males present a more uniform grey or brown coloration with a body that appears smaller relative to their diagonal leg span, which averages five inches or 13 centimeters. Females demonstrate substantially larger proportions, reaching seven inches or 18 centimeters in leg span, and are characterized by rapid growth rates and active feeding behavior.
The venom glands of Psalmopoeus cambridgei serve as the exclusive biological source for multiple bioactive compounds, including psalmotoxin and vanillotoxin, both classified as inhibitor cystine knot proteins. These venom components represent evolutionary adaptations for prey capture and defense mechanisms, though their specific ecological roles in natural predator-prey interactions remain subjects of ongoing investigation.
| Taxonomic Classification | Details |
|---|---|
| Domain | Eukaryota |
| Kingdom | Animalia |
| Phylum | Arthropoda |
| Subphylum | Chelicerata |
| Class | Arachnida |
| Order | Araneae |
| Infraorder | Mygalomorphae |
| Family | Theraphosidae |
| Genus | Psalmopoeus |
| Species | P. cambridgei |
| Common Name | Trinidad chevron tarantula |
| Geographic Distribution | Endemic to Trinidad |
| First Description | Pocock, 1895 |
Historical Discovery and Isolation from Tarantula Venom
The discovery and isolation of psalmotoxin from Psalmopoeus cambridgei venom represents a significant milestone in the field of natural product chemistry and ion channel pharmacology. The initial identification of this bioactive peptide emerged from systematic screening programs designed to investigate the pharmacological properties of spider venoms, particularly focusing on their interactions with various ion channel systems.
The isolation process involved sophisticated biochemical techniques including high-performance liquid chromatography and mass spectrometry to achieve the purification of psalmotoxin from the complex mixture of proteins and peptides present in the crude venom. The compound was initially characterized as a 40-amino acid peptide with a molecular weight of 4692.22 Daltons and molecular formula of C200H318N62O57S6. The peptide structure incorporates six cysteine residues that form three critical disulfide bridges, specifically linking positions 3-18, 10-23, and 17-33, which are essential for maintaining the peptide's biological activity and structural integrity.
Structural analysis revealed that psalmotoxin adopts the inhibitor cystine knot motif, a characteristic fold shared by numerous ion channel effectors derived from venoms of various arthropods including snails, spiders, and scorpions. Despite this common structural framework, psalmotoxin demonstrates unique pharmacological properties that distinguish it from other inhibitor cystine knot toxins. The three-dimensional structure consists of a compact disulfide-bonded core from which three loops and the amino and carboxyl termini emerge, with the primary structural element being a three-stranded antiparallel beta-sheet.
The historical significance of psalmotoxin extends beyond its initial discovery to its subsequent development as a critical research tool for investigating Acid Sensing Ion Channel function. The peptide demonstrates extraordinary selectivity for Acid Sensing Ion Channel 1a, with an inhibition constant of 1 nanomolar, making it the most potent and selective inhibitor of this channel subtype identified to date. This remarkable selectivity has established psalmotoxin as an indispensable pharmacological tool for distinguishing between different Acid Sensing Ion Channel subtypes and for investigating the physiological roles of these channels in various biological systems.
| Chemical Properties | Specifications |
|---|---|
| Molecular Weight | 4692.22 Da |
| Molecular Formula | C200H318N62O57S6 |
| Amino Acid Length | 40 residues |
| Disulfide Bridges | 3 (positions 3-18, 10-23, 17-33) |
| Structural Classification | Inhibitor Cystine Knot protein |
| Protein Data Bank Code | 1LMM |
| UniProt Identifier | P60514 |
| Purity (Synthetic) | >98% |
| Solubility | Water and saline buffer |
The synthetic production of psalmotoxin has been achieved through solid-phase peptide synthesis using Fmoc chemistry, followed by oxidative refolding to establish the correct disulfide bridge pattern. This synthetic approach has enabled detailed structure-activity relationship studies and has provided researchers with access to sufficient quantities of the peptide for comprehensive pharmacological investigations. The successful synthesis and refolding of psalmotoxin demonstrated that the biological activity of the natural toxin could be faithfully reproduced in synthetic preparations, confirming the critical importance of the disulfide bridge pattern for maintaining functional activity.
Properties
bioactivity |
Antiparasitic |
|---|---|
sequence |
ACGILHDNCVYVPAQNPCCRGLQCRYGKCLVQV |
Origin of Product |
United States |
Scientific Research Applications
Antimalarial Activity
Mechanism of Action:
Psalmopeotoxin-1 has been shown to inhibit the growth of Plasmodium falciparum in vitro with an IC50 value in the low micromolar range (1.59 ± 1.15 µM) . The peptide is believed to target the PfSUB1 enzyme, a subtilisin-like protease critical for the egress of merozoites from erythrocytes and their subsequent invasion into new red blood cells . The interaction between PcFK1 and PfSUB1 suggests that it may disrupt the lifecycle of the malaria parasite.
Table 1: Antimalarial Activity of this compound
| Peptide | IC50 (µM) | Target Enzyme | Mechanism |
|---|---|---|---|
| This compound | 1.59 | PfSUB1 | Inhibition of enzymatic activity |
Structural Insights
NMR Studies:
The three-dimensional structure of PcFK1 was determined using nuclear magnetic resonance (NMR) spectroscopy, revealing that it belongs to the Inhibitor Cystine Knot (ICK) structural superfamily . This structural similarity to known neurotoxins indicates potential pathways for further drug development.
Table 2: Structural Characteristics of this compound
| Feature | Description |
|---|---|
| Length | 33 amino acids |
| Disulfide Bridges | 3 |
| Structural Family | ICK superfamily |
| Cytotoxicity | Non-cytotoxic to mammalian cells |
Case Studies and Research Findings
Case Study 1: Inhibition of PfSUB1
In a study by Bastianelli et al., PcFK1 was shown to inhibit PfSUB1 with a Ki value of 29.3 µM, confirming its role as an effective inhibitor against the enzyme critical for malaria pathogenesis . This research highlights the peptide's potential as a lead compound for developing new antimalarial drugs.
Case Study 2: Comparative Activity Against Related Species
Further investigations demonstrated that PcFK1 also inhibits Plasmodium vivax SUB1 with a Ki of 36.3 µM, indicating its broad-spectrum activity against multiple malaria species . This finding underscores the relevance of PcFK1 in addressing various forms of malaria.
Future Directions in Research
The unique properties and mechanisms of action exhibited by this compound position it as a promising candidate for further exploration in drug development. Future research may focus on:
- Optimization of Peptide Structure: Modifications to enhance potency and specificity against target enzymes.
- In Vivo Studies: Assessing the efficacy and safety profile of PcFK1 in animal models.
- Broader Applications: Investigating potential uses in other diseases or conditions influenced by ion channel activity.
Preparation Methods
Recombinant Production of Psalmopeotoxin-1
Recombinant expression of PcTx1 has been achieved using Drosophila S2 cell cultures. This method involves:
- Expression: The PcTx1 gene is cloned and expressed in S2 cells, producing the peptide in the culture supernatant.
- Purification: Due to the complexity of the supernatant and low peptide concentration, a multi-step purification scheme is necessary:
- Initial batch separations using ion-exchange chromatography.
- Reverse-phase high-performance liquid chromatography (RP-HPLC) for further purification.
- Final polishing by ion-exchange HPLC to achieve >99% purity.
- Yield: From 12 liters of cell culture supernatant, approximately 5.5 mg of recombinant PcTx1 was purified, corresponding to a yield of 0.48 mg/L.
The recombinant peptide was solubilized in an H2O/D2O mixture at low pH (around 3.0) to maintain stability and proper folding during analysis.
Chemical Synthesis of this compound
Chemical synthesis of PcTx1 is commonly performed using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy:
- Chain Assembly: The peptide chain is assembled on a resin using Fmoc-protected amino acids with an eightfold molar excess and activation by TBTU/HOBt.
- Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin and deprotected using a trifluoroacetic acid (TFA)-based cocktail (TFA/thioanisole/ethanedithiol).
- Crude Peptide Purification: The crude peptide is precipitated with diethyl ether, dissolved in aqueous acetic acid, freeze-dried, and purified by RP-HPLC on a C18 column using an acetonitrile gradient.
Disulfide Bond Formation and Folding
PcTx1 contains three disulfide bridges characteristic of the Inhibitor Cystine Knot (ICK) motif, critical for its structure and function:
- Oxidation Conditions: The reduced peptide is oxidized in a solution containing reduced and oxidized glutathione (GSH/GSSG) in a molar ratio of 100:10 relative to peptide concentration, with 2 M guanidine hydrochloride to aid solubilization.
- Folding Reaction: The reaction is carried out at pH 8.0, 4°C, with slow stirring for approximately 3 days.
- Monitoring: Folding progress is monitored by analytical HPLC, and the folded product is purified by sequential chromatography on C8 and C18 columns to achieve ≥95% purity.
- Verification: The mass and purity of the folded peptide are confirmed by MALDI-TOF and electrospray ionization mass spectrometry (ESI-MS).
Biological Activity and Purity Assessment
The biological activity of synthetic PcTx1 is assessed by its ability to inhibit ASIC1a currents in Xenopus laevis oocytes:
- Affinity: The dissociation constant (K_d) for PcTx1 binding to ASIC1a is approximately 3.7 nM.
- Inhibition: Complete inhibition of ASIC1a current is achieved at 30 nM PcTx1.
- pH Dependence: The inhibition is highly sensitive to pH, with maximal effect at physiological pH (~7.4).
- Purity: Preparations with ≥95% purity show consistent biological activity, confirming the effectiveness of the purification and folding protocols.
Summary Table of PcTx1 Preparation Methods
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Psalmopeotoxin-1 in vitro?
Synthesis of this compound requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry due to its disulfide-rich structure. Post-synthesis, reverse-phase HPLC should validate purity (>95%), while mass spectrometry (MS) confirms molecular weight. Circular dichroism (CD) spectroscopy is critical for assessing secondary structure integrity, particularly β-hairpin motifs. Reductive/oxidative folding protocols must be optimized to ensure proper disulfide bond formation .
Q. How should researchers design assays to evaluate this compound’s ion channel inhibition activity?
Use patch-clamp electrophysiology to measure inhibition of voltage-gated potassium (Kv) or calcium (Cav) channels in neuronal cell lines. Dose-response curves (e.g., IC₅₀ calculations) should employ at least three biological replicates. Include positive controls (e.g., known Kv inhibitors like dendrotoxin) and negative controls (vehicle-only treatments). Pre-incubate peptides in assay buffers to confirm stability under experimental conditions .
Q. What strategies optimize literature searches for this compound given naming inconsistencies and limited studies?
Combine systematic keyword variations (e.g., “Psalmopoeus toxin-1,” “this compound,” “spider venom peptide”) with Boolean operators in databases like PubMed, SciFinder, and Web of Science. Use CAS Registry Numbers (if available) to bypass nomenclature issues. Expand searches to structurally similar toxins (e.g., GsMTx-4) and leverage citation tracking tools to identify foundational studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s selectivity across ion channel subtypes be resolved?
Conduct comparative studies using isoform-specific cell lines (e.g., CHO cells expressing Kv1.1 vs. Kv1.3). Apply computational docking to model peptide-channel interactions, focusing on conserved vs. divergent binding residues. Validate findings with mutagenesis experiments on key channel domains (e.g., voltage-sensing domains) .
Q. What in vivo models are appropriate for studying this compound’s neuropharmacological effects?
Utilize transgenic Drosophila melanogaster expressing human ion channels to assess behavioral and electrophysiological outcomes. For mammalian models, intracerebroventricular (ICV) administration in rodents permits evaluation of seizure modulation or pain responses. Include sham controls and monitor peptide stability in cerebrospinal fluid (CSF) via LC-MS .
Q. How should researchers address batch-to-batch variability in this compound for reproducible bioassays?
Request peptide content analysis (via amino acid analysis) and quantify residual trifluoroacetic acid (TFA) via NMR or ion chromatography. Pre-normalize peptide concentrations across batches using UV absorbance (280 nm). For cell-based assays, include internal reference standards (e.g., a stable control peptide) to correct for inter-experimental variability .
Q. What computational approaches predict this compound’s structure-activity relationships (SAR) for rational engineering?
Perform molecular dynamics (MD) simulations to study folding dynamics and solvent accessibility of key residues (e.g., cysteine residues). Use homology modeling against PDB templates (e.g., 2M4X for β-hairpin motifs) and validate predictions with alanine-scanning mutagenesis .
Q. How can researchers validate proposed mechanisms of action when working with limited peer-reviewed data?
Apply orthogonal validation techniques:
- Cross-validate electrophysiology data with fluorescence-based flux assays (e.g., thallium flux for potassium channels).
- Use surface plasmon resonance (SPR) to quantify binding kinetics to purified channel domains.
- Compare transcriptomic profiles of toxin-treated vs. untreated cells to identify downstream signaling pathways .
Methodological Frameworks
Q. What frameworks guide hypothesis-driven research on this compound’s therapeutic potential?
Adopt the PICO framework to structure studies:
- Population : Target ion channel isoforms (e.g., Kv1.3 in autoimmune diseases).
- Intervention : this compound administration (dose, route).
- Comparison : Existing inhibitors (e.g., ShK-186).
- Outcome : Efficacy (IC₅₀), selectivity (therapeutic index). Apply FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How to systematically document contradictions in this compound’s reported bioactivities?
Create a matrix comparing studies based on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
